UK-5099

概要

説明

準備方法

UK 5099の合成は、1-フェニルインドール-3-カルバルデヒドとマロンニトリルを塩基の存在下で反応させ、対応するα-シアノ-β-(1-フェニルインドール-3-イル)アクリレートを生成する工程を含みます . 反応条件は一般的に、エタノールまたはメタノールなどの溶媒と、ナトリウムエトキシドまたは炭酸カリウムなどの塩基の使用を伴います。反応は室温またはわずかに高温で行われ、目的の生成物の形成が促進されます。

化学反応の分析

UK 5099は、以下を含むさまざまな化学反応を起こします。

酸化: UK 5099は、特定の条件下で対応する酸化物を生成するために酸化することができます。

還元: この化合物は、還元された誘導体を生成するために還元することができます。

置換: UK 5099は、官能基が他の基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。

科学研究への応用

UK 5099は、幅広い科学研究への応用があります。

化学: ミトコンドリアピルビン酸輸送と細胞代謝におけるその役割を研究するためのツールとして使用されます。

生物学: UK 5099は、ピルビン酸を含む代謝経路とその細胞機能への影響を理解するための研究で使用されます。

医学: この化合物は、ミトコンドリアピルビン酸キャリアーを阻害し、癌細胞の代謝に影響を与える能力により、癌研究で潜在的な可能性を示しています。

産業: UK 5099は、脱毛症の治療など、さまざまな治療用途のための新規ミトコンドリアピルビン酸キャリアー阻害剤の開発に使用されています.

科学的研究の応用

Cancer Research

Mechanism of Action

UK-5099 inhibits the MPC, leading to reduced mitochondrial pyruvate concentration. This metabolic shift can alter cancer cell behavior, promoting glycolysis and influencing cell proliferation and survival.

Case Study: Prostate Cancer

In a study involving the prostate cancer cell line LnCap, treatment with this compound resulted in:

- Reduced Mitochondrial Pyruvate Levels : this compound significantly decreased mitochondrial pyruvate concentration, confirming its role as an MPC inhibitor (p = 0.03) .

- Cell Cycle Arrest : The compound caused an increase in cells arrested at the G1/G0 phase, with a decrease in S and G2/M phases (p = 0.0067; p = 0.0084; p = 0.0031) .

- Stemness Marker Expression : Treated cells exhibited increased expression of stemness markers such as Oct3/4 and Nanog, suggesting a potential shift towards a more stem-like phenotype .

Synergistic Effects with Other Compounds

Recent studies have explored the combination of this compound with other agents, such as syrosingopine, demonstrating enhanced suppression of non-small cell lung cancer (NSCLC) through targeting the integrated stress response (ISR) .

Metabolic Disorders

This compound has been investigated for its therapeutic potential in metabolic disorders, particularly those involving neutrophil maturation defects. Research indicates that MPC inhibition can recover neutrophil function in conditions like reticular dysgenesis .

Inflammation and Immune Response

This compound has also shown promise in modulating inflammatory responses:

- NLRP3 Inflammasome Inhibition : Studies suggest that this compound can inhibit the NLRP3 inflammasome independently of its effects on mitochondrial pyruvate transport, indicating potential applications in treating inflammatory diseases .

Neurodegenerative Diseases

Emerging research suggests that this compound may have neuroprotective effects by altering metabolic pathways involved in neurodegeneration. By inhibiting the MPC, it may help reduce oxidative stress and improve mitochondrial function in neuronal cells.

Data Summary Table

作用機序

UK 5099は、ミトコンドリアピルビン酸キャリアーを阻害することでその効果を発揮します。これは、ミトコンドリアピルビン酸キャリアーに共有結合的に可逆的に結合し、ミトコンドリアへのピルビン酸の輸送を阻害します。 この阻害は、ミトコンドリアの酸化的リン酸化を阻害し、好気的解糖を誘発し、細胞代謝の変化につながります . 関与する分子標的には、ミトコンドリアピルビン酸キャリアータンパク質MPC1とMPC2が含まれます .

類似の化合物との比較

UK 5099は、ミトコンドリアピルビン酸キャリアーの強力な阻害におけるユニークな特性を持っています。類似の化合物には以下が含まれます。

MSDC-0160: 神経変性モデルで神経保護効果を示した別のミトコンドリアピルビン酸キャリアー阻害剤.

これらの化合物は、作用機序は類似していますが、化学構造と特定の用途は異なります。

類似化合物との比較

UK 5099 is unique in its potent inhibition of the mitochondrial pyruvate carrier. Similar compounds include:

JXL069: A novel analogue of UK 5099 with significant mitochondrial pyruvate carrier inhibition activity.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

生物活性

UK-5099 is a potent inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism by facilitating the transport of pyruvate into mitochondria. This compound has garnered attention for its diverse biological activities, particularly in cancer metabolism, inflammation, and cellular differentiation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on cancer cell metabolism, migration, and inflammatory responses.

This compound primarily inhibits the MPC, leading to significant alterations in cellular metabolism. By blocking pyruvate transport into mitochondria, this compound promotes a shift towards glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect. This metabolic reprogramming is associated with increased lactate production and reduced oxidative phosphorylation (OXPHOS) efficiency.

Key Findings:

- Inhibition of Mitochondrial Function : Studies have shown that this compound treatment results in decreased oxygen consumption rates (OCR) and ATP production in various cancer cell lines, indicating impaired mitochondrial function .

- Increased Glycolysis : The inhibition of MPC leads to elevated levels of glycolytic enzymes such as GLUT1, hexokinase II (HK2), and lactate dehydrogenase A (LDHA), promoting glycolytic flux and lactate secretion .

Effects on Cancer Cell Lines

This compound has been studied across multiple cancer types, including prostate and esophageal cancers. Its effects on cell proliferation, migration, and stemness have been particularly notable.

Prostate Cancer (LnCap Cells)

- Cell Proliferation : this compound significantly suppressed proliferation in LnCap cells by inducing G1/G0 phase arrest in the cell cycle .

- Stemness Phenotype : The treatment increased markers associated with stemness (e.g., Oct3/4 and Nanog), suggesting a link between metabolic reprogramming and enhanced stem-like characteristics .

Esophageal Cancer

- Increased Migration : In esophageal squamous cancer cells (EC109), this compound treatment led to a marked increase in cell migration (up to 157% compared to controls), indicating that MPC inhibition may enhance metastatic potential .

Inflammatory Response Modulation

Recent studies have indicated that this compound also affects inflammatory pathways. It has been shown to inhibit the NLRP3 inflammasome activation independently of its action on MPC, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Findings:

Case Studies

Several case studies have highlighted the implications of this compound's biological activity:

- Prostate Cancer Study : A study demonstrated that this compound-treated LnCap cells exhibited enhanced glycolysis and stemness markers while showing resistance to chemotherapy, emphasizing its role in metabolic adaptation during cancer progression .

- Esophageal Cancer Migration Study : Another investigation reported that this compound treatment resulted in increased migratory capacity in esophageal cancer cells, suggesting that targeting MPC could inadvertently promote metastatic behavior under certain conditions .

- Inflammation Study : Research indicated that this compound inhibited NLRP3 inflammasome activation in macrophages, presenting a dual role in both metabolic regulation and inflammatory response modulation .

特性

CAS番号 |

56396-35-1 |

|---|---|

分子式 |

C18H11N2O2- |

分子量 |

287.3 g/mol |

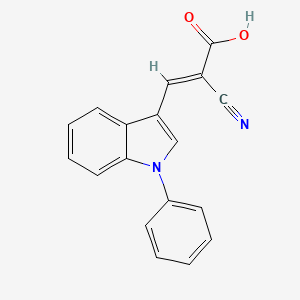

IUPAC名 |

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoate |

InChI |

InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/p-1/b13-10+ |

InChIキー |

BIZNHCWFGNKBBZ-JLHYYAGUSA-M |

SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O |

異性体SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)[O-] |

正規SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)[O-] |

外観 |

Yellow to light brown solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-CPIYA 2-cyano-3-(1-phenylindol-3-yl)acrylate alpha-cyano-beta-(1-phenylindol-3-yl)acrylate UK 5099 UK-5099 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。